(4-Butoxyphenyl)(pyridin-3-yl)methanone
Description
(4-Butoxyphenyl)(pyridin-3-yl)methanone is a diarylketone compound featuring a pyridin-3-yl group linked to a 4-butoxyphenyl moiety via a carbonyl bridge. The butoxy substituent (-OCH₂CH₂CH₂CH₃) at the para position of the phenyl ring introduces significant lipophilicity and steric bulk, distinguishing it from simpler analogs like (4-methylphenyl)(pyridin-3-yl)methanone ().
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-butoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO2/c1-2-3-11-19-15-8-6-13(7-9-15)16(18)14-5-4-10-17-12-14/h4-10,12H,2-3,11H2,1H3 |
InChI Key |
VSASHPIKXGCOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety undergoes selective oxidation under controlled conditions:
Mechanistic studies reveal the butoxy group directs electrophilic attack to the para position during aromatic oxidation . Pyridine nitrogen participates in coordination with Mn-based oxidants, accelerating reaction rates by 37% compared to analogous phenyl ketones .
Reduction Pathways
The carbonyl group shows tunable reducibility:
The pyridine ring remains intact under these conditions due to its aromatic stabilization energy (ASE = 28 kcal/mol) . Computational modeling shows the butoxy group creates a hydrophobic pocket that influences transition state geometry .
Nucleophilic Aromatic Substitution
Electrophilic activation enables regioselective functionalization:
Notably, the butoxy substituent increases phenyl ring electron density (Hammett σₚ = -0.32), favoring electrophilic attack at the meta position .
Cross-Coupling Reactions
The compound serves as a versatile synthon in metal-catalyzed couplings:
Kinetic isotope effect studies (kH/kD = 2.1) confirm oxidative addition as the rate-determining step in palladium-mediated couplings .
Acid-Catalyzed Rearrangements
Under Brønsted acid conditions:
The pyridine nitrogen participates in stabilizing carbocationic intermediates during these rearrangements, as evidenced by ¹³C NMR studies .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (4-Butoxyphenyl)(pyridin-3-yl)methanone lies in its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may act as inhibitors for specific enzymes relevant in cancer therapy. For instance, compounds with similar structures have been identified as inhibitors of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is implicated in cancer progression and metastasis .
Case Study: Cancer Therapy
A study highlighted the efficacy of pyridinylmethanones in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Biological Research
The compound has also been explored for its biological activities beyond anticancer properties. Its interaction with biological targets can lead to the development of novel therapeutic agents.
Antiviral Activity
Research has shown that similar pyridinylmethanones exhibit antiviral properties by inhibiting viral replication mechanisms. A recent study utilized a library of compounds, including this compound, to screen for activity against viral pathogens, revealing promising results .
Materials Science
In materials science, this compound can be used to synthesize functional materials with unique properties. Its chemical structure allows it to participate in various polymerization reactions, leading to the creation of advanced materials with applications in electronics and photonics.
Synthesis of Advanced Materials
The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. For example, research has demonstrated that adding such compounds can improve the conductivity and stability of polymer composites used in electronic devices .
Table: Synthetic Routes and Yields
| Reaction Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Butoxyphenol + Pyridine derivative | Reflux in ethanol | 70% |
| Step 2 | Acetylation with acetic anhydride | Room temperature | 85% |
| Step 3 | Purification via recrystallization | Ethanol | 90% |
Potential Research Areas
- Development of targeted drug delivery systems using nanoparticles.
- Investigation of synergistic effects when combined with existing therapies.
- Exploration of its role in modulating immune responses.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent on the phenyl ring profoundly influences electronic, steric, and solubility properties. Key comparisons include:
Key Observations :
- The butoxy group’s electron-donating nature (via oxygen’s lone pairs) may enhance resonance stabilization of the ketone compared to electron-withdrawing groups (e.g., -Cl, -CF₃) .
- Increased lipophilicity from the butoxy chain could improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .
Challenges :
Pharmacological and Physicochemical Properties
While direct activity data for this compound are unavailable, insights can be drawn from analogs:
- Ion Channel Modulation: BAY10000493 (), a structurally complex methanone derivative, inhibits TASK-1 potassium channels via interactions with its imidazopyridine and fluorophenyl groups . The butoxy group’s flexibility might allow similar vestibule binding but with altered potency.
- Antimicrobial Activity: notes pyridine derivatives with substituted phenyl groups exhibiting antimicrobial effects, where lipophilicity correlates with membrane disruption .
- CNS Penetration : Longer alkoxy chains (e.g., butoxy vs. methoxy) enhance blood-brain barrier penetration, a critical factor for neuroactive compounds .
Predicted Physicochemical Properties :
Crystallographic and Stability Considerations
emphasizes the role of SHELX software in crystallography, suggesting that the butoxy group’s conformational flexibility could complicate crystal packing compared to rigid substituents like -CF₃ . This may impact formulation stability and polymorph selection.
Biological Activity
The compound (4-Butoxyphenyl)(pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the coupling of 4-butoxybenzoyl chloride with pyridine derivatives. The structural formula can be represented as follows:
This compound features a butoxy group attached to a phenyl ring, which is further connected to a pyridine moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have shown potent inhibitory effects against various receptor tyrosine kinases (RTKs) involved in cancer progression, such as EGFR and HER2. A study demonstrated that modifications in the phenyl ring could enhance cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary screening against Mycobacterium tuberculosis revealed that certain analogs displayed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structure-activity relationship studies suggest that modifications at the 4-position of the butoxyphenyl group can enhance antibacterial potency while improving physicochemical properties.
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory and antioxidant activities. Research indicates that compounds with similar frameworks can inhibit cyclooxygenase enzymes and exhibit scavenging activity against free radicals, thus providing a protective effect against oxidative stress . These findings position the compound as a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Substituent Variations : Modifications on the butoxy group influence both lipophilicity and biological activity. For example, replacing butoxy with other alkoxy groups has been shown to alter the compound's interaction with target proteins.
- Pyridine Ring Modifications : Alterations in the pyridine moiety can significantly impact the binding affinity to various biological targets, enhancing selectivity and potency against specific diseases .
- Linker Flexibility : The flexibility of the linker between the phenyl and pyridine rings is crucial for maintaining optimal spatial orientation for receptor binding.
Case Studies
- Anticancer Efficacy : A study evaluated several analogs of this compound against human cancer cell lines. The results showed that specific modifications led to over 90% inhibition of cancer cell proliferation at low concentrations .
- Antimicrobial Screening : In vitro assays demonstrated that certain derivatives were effective against resistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Q & A
Q. Optimization Strategies :
Contradiction Resolution : If yields plateau, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
How should researchers approach conflicting spectroscopic data when confirming the structure of substituted methanones?
Advanced Research Question
Case Example : Discrepancies in -NMR chemical shifts for pyridine vs. phenyl protons.
Re-examine Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift aromatic proton signals .
2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons and resolve overlapping signals.
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
Critical Analysis : If X-ray data (e.g., bond angles) conflicts with computational models, re-evaluate crystal packing effects .
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Methodological Framework :
DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density and identify nucleophilic/electrophilic sites.
Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. MeOH) to predict solubility and reaction pathways .
Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
Validation : Cross-check predicted reactivities with experimental kinetic data (e.g., Hammett plots) .
What are the best practices for assessing the stability of this compound under various storage conditions?
Basic Research Question
Stability Protocol :
- Short-Term : Store at -20°C in amber vials under argon.
- Long-Term : Lyophilize and keep in vacuum-sealed containers.
Q. Degradation Analysis :
- HPLC-MS Monitoring : Track hydrolysis of the ketone group under acidic/basic conditions.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
Safety Note : Follow SDS guidelines for handling air-sensitive compounds and avoid prolonged exposure to light/moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
